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Compound of Interest

Compound Name: 4-Cyclohexylcyclohexanone

CAS No.: 92-68-2

Cat. No.: B1606340 Get Quote

Executive Summary & Structural Context
4-Cyclohexylcyclohexanone (C₁₂H₂₀O, MW 180.[1][2]29) serves as a critical intermediate in

the synthesis of liquid crystals and pharmaceutical agents. Structurally, it consists of two

cyclohexane rings linked at the C4 position of the cyclohexanone moiety.

Conformational Locking
Unlike simple cyclohexanone, the presence of the bulky cyclohexyl group (A-value ≈ 2.2

kcal/mol) effectively "locks" the cyclohexanone ring into a single chair conformation.

Thermodynamic Preference: The trans-isomer is the thermodynamically dominant form

(>95%), placing the bulky cyclohexyl group in the equatorial position to minimize 1,3-diaxial

interactions.

Spectral Implication: This conformational rigidity simplifies the NMR spectrum by eliminating

rapid ring-flipping averaging effects, allowing for distinct resolution of axial and equatorial

protons.

Infrared Spectroscopy (FT-IR)
Objective: Validation of the ketone functionality and assessment of ring strain/saturation.
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Key Absorption Bands
Frequency (cm⁻¹) Vibration Mode Structural Assignment

1715 ± 2 Stretching (s)

C=O[3] (Ketone).[4][5][6]

Classic value for a stress-free

6-membered cyclic ketone.

2925, 2853 Stretching (s)

C-H (sp³). Asymmetric and

symmetric methylene

stretches. High intensity due to

18 aliphatic hydrogens.

1448 Bending (m)

CH₂ Scissoring. Characteristic

of cyclohexane ring

deformations.

1420 Bending (w)

α-CH₂ Deformation. Bending of

methylene groups adjacent to

the carbonyl.

1220-1150 Stretching/Bending

C-C(=O)-C. Skeletal vibrations

associated with the ketone

ring.[7][8][9]

Application Note: A shift of the carbonyl peak to >1725 cm⁻¹ would indicate ring strain (e.g.,

contamination with cyclopentane derivatives), while a shift to <1700 cm⁻¹ would suggest

conjugation (e.g., α,β-unsaturation impurity).

Mass Spectrometry (EI-MS)
Objective: Confirmation of molecular weight and structural fingerprinting via fragmentation

pathways.[4]

Fragmentation Analysis (70 eV Electron Impact)
The mass spectrum is dominated by α-cleavage and subsequent rearrangements typical of

cyclic ketones.
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m/z Ion Type Fragment Structure/Origin

180 [M]⁺•
Molecular Ion. Distinct but

often low intensity.

152 [M - 28]⁺•

Loss of CO. Ring contraction

formed by ejection of carbon

monoxide.

137 [M - 43]⁺

Loss of C₂H₃O. Complex

rearrangement involving α-

cleavage followed by hydrogen

transfer.

97 [C₇H₁₃]⁺

Cyclohexyl-CH₂⁺. Cleavage of

the ring bonds isolating the

substituted fragment.

83 [C₆H₁₁]⁺

Cyclohexyl Cation. Direct

cleavage of the C4-C1' bond

(less common) or

rearrangement.

55 [C₃H₃O]⁺

Base Peak (Typical). Acylium

ion fragment formed from the

cyclohexanone ring.

Fragmentation Pathway Diagram
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Figure 1: Primary fragmentation pathways for 4-Cyclohexylcyclohexanone under Electron

Impact (EI).

Nuclear Magnetic Resonance (NMR)
Objective: Definitive stereochemical assignment. Solvent: CDCl₃ (Deuterated Chloroform) |

Reference: TMS (0.00 ppm)[10]

¹H NMR Spectroscopy (400 MHz)
Due to the "locked" chair conformation, protons at the 2, 3, 5, and 6 positions split into distinct

axial and equatorial signals.
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Shift (δ ppm) Multiplicity Integration Assignment
Coupling
Constants (J) /
Notes

2.35 - 2.45 Multiplet (dm) 2H H-2eq, H-6eq

Equatorial

protons α to

carbonyl.

Deshielded by

the C=O

anisotropy cone.

2.20 - 2.30
Triplet of

Doublets (td)
2H H-2ax, H-6ax

Axial protons α

to carbonyl.

Large geminal

coupling (~14

Hz) and axial-

axial coupling.

2.05 - 2.15 Multiplet 2H H-3eq, H-5eq
Equatorial β-

protons.

1.85 - 1.95 Multiplet 1H H-4ax

Methine proton

at the

substitution site.

1.60 - 1.80 Multiplet 5H Cyclohexyl Ring

Overlapping

equatorial/axial

protons of the

substituent ring.

1.10 - 1.40 Multiplet 6H
Cyclohexyl + H-

3ax/5ax

Remaining axial

protons (shielded

region).

Diagnostic Signal: The absence of a signal at δ 3.5-4.0 ppm confirms the absence of α-

halogenation or alcohol intermediates.

¹³C NMR Spectroscopy (100 MHz)
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The molecule possesses a plane of symmetry passing through C1 and C4, simplifying the

spectrum.

Shift (δ ppm) Carbon Type Assignment Structural Logic

212.5 C=O (Quaternary) C-1
Characteristic ketone

carbonyl.

43.2 CH (Methine) C-4

Point of attachment;

deshielded by α-effect

of the substituent.

42.8 CH (Methine) C-1'
Ipso carbon of the

cyclohexyl ring.

41.2 CH₂ (Methylene) C-2, C-6

α-carbons. High shift

due to electron-

withdrawing C=O.

30.5 CH₂ (Methylene) C-3, C-5 β-carbons.

29.8 CH₂ (Methylene) C-2', C-6'
Cyclohexyl ring (ortho-

like).

26.5 CH₂ (Methylene) C-3', C-5'
Cyclohexyl ring (meta-

like).

26.1 CH₂ (Methylene) C-4'
Cyclohexyl ring (para-

like).

Experimental Protocols
Protocol A: Sample Preparation for NMR
Purpose: To ensure high-resolution spectra without concentration broadening.

Selection: Weigh 15-20 mg of 4-cyclohexylcyclohexanone.

Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
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Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the

NMR tube to remove inorganic salts (e.g., drying agents).

Acquisition:

¹H: 16 scans, 1 second relaxation delay.

¹³C: 512 scans minimum, proton-decoupled.

Protocol B: Purification via Recrystallization
Purpose: If spectral baselines indicate impurities (e.g., unreacted phenol or alcohol).

Solvent System: Hexane/Ethyl Acetate (9:1).

Dissolution: Dissolve crude solid in minimum hot hexane (~50°C).

Addition: Add Ethyl Acetate dropwise until solution is clear.

Crystallization: Cool slowly to room temperature, then to 4°C.

Collection: Vacuum filter white crystals (mp 29-30°C).

Synthesis & Pathway Visualization
The synthesis typically involves the hydrogenation of 4-cyclohexylphenol or the oxidation of 4-

cyclohexylcyclohexanol.

4-Cyclohexylphenol 4-Cyclohexylcyclohexanol

H2 / Ni
High Pressure 4-Cyclohexylcyclohexanone

(Target)

Jones Oxidation
(CrO3/H2SO4)

Click to download full resolution via product page

Figure 2: Synthetic route highlighting the oxidation step critical for ketone formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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